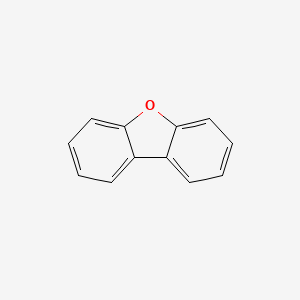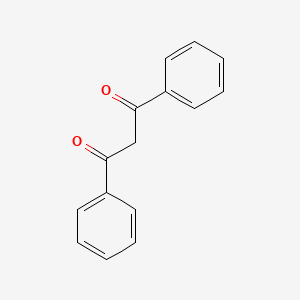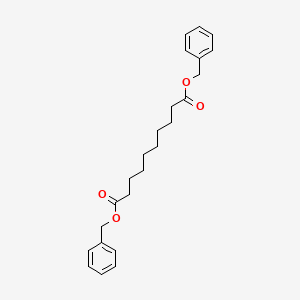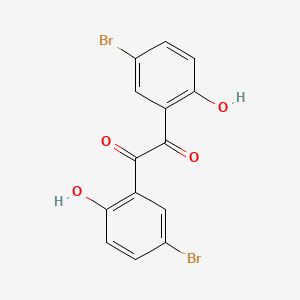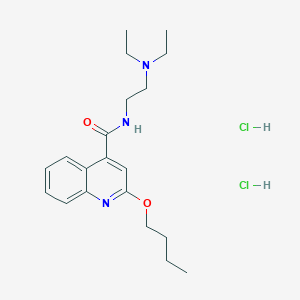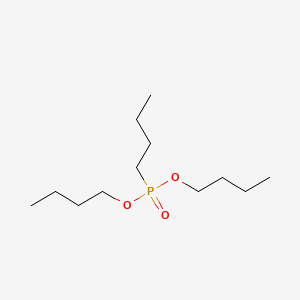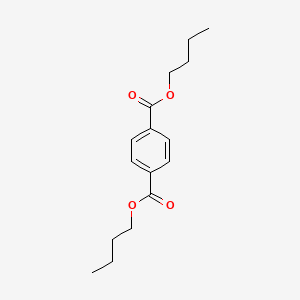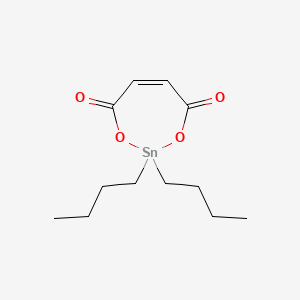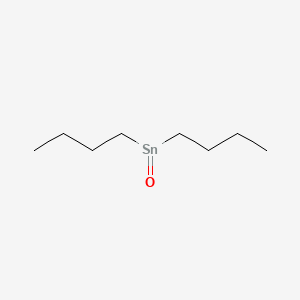
2',3'-Dideoxyadenosine
Overview
Description
Dideoxyadenosine, also known as 2’,3’-dideoxyadenosine, is a nucleoside analog of deoxyadenosine. It is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of its ribose sugar moiety. This structural modification makes it a valuable compound in various scientific research fields, particularly in molecular biology and medicine .
Mechanism of Action
Target of Action
2’,3’-Dideoxyadenosine (ddA) is a nucleoside analog of deoxyadenosine . Its primary targets are adenylyl cyclase and the reverse transcriptase enzyme of the human immunodeficiency virus (HIV) . Adenylyl cyclase is an enzyme involved in the conversion of ATP to cyclic AMP, a crucial step in many signal transduction pathways. The reverse transcriptase enzyme is critical for the replication of HIV.
Mode of Action
2’,3’-Dideoxyadenosine inhibits adenylyl cyclase, potentially playing a key role in the inhibition of tumor progression . As a potent inhibitor of the reverse transcriptase enzyme of HIV, it acts as a chain terminator by incorporation and inhibits the enzyme by competing with natural dATP .
Biochemical Pathways
Upon entering the cell, 2’,3’-Dideoxyadenosine is rapidly deaminated to dideoxyinosine . This conversion can occur either directly, by phosphorylation to ddAMP via the enzymes dCyd kinase or Ado kinase, or indirectly, through deamination to ddIno with consequent phosphorylation of ddIno to ddIMP and reamination to ddAMP via the purine interconverting enzymes adenylosuccinate synthetase and lyase .
Pharmacokinetics
The pharmacokinetics of 2’,3’-Dideoxyadenosine were studied in dogs after intravenous bolus administration and long-term intravenous infusion . It was found that 2’,3’-Dideoxyadenosine was rapidly deaminated to dideoxyinosine, and its plasma concentrations were only a fraction of dideoxyinosine concentrations . The total body clearance of 2’,3’-Dideoxyadenosine exceeded the cardiac output of the dog, indicating an extremely rapid metabolism and the existence of extrahepatic metabolism .
Result of Action
The action of 2’,3’-Dideoxyadenosine results in the inhibition of adenylyl cyclase, which may play a key role in the inhibition of tumor progression . As a potent inhibitor of the reverse transcriptase enzyme of HIV, it can inhibit the replication of the virus .
Action Environment
The action, efficacy, and stability of 2’,3’-Dideoxyadenosine can be influenced by various environmental factors. For instance, the presence of alcohol can exacerbate the toxicity of 2’,3’-Dideoxyadenosine
Biochemical Analysis
Biochemical Properties
2’,3’-Dideoxyadenosine interacts with various enzymes and proteins. It is an inhibitor of some adenine nucleosides and nucleotides proteins such as adenylate cyclase or adenosine deaminase . It is converted to dideoxyinosine upon deamination .
Cellular Effects
2’,3’-Dideoxyadenosine has significant effects on various types of cells and cellular processes. It inhibits adenylyl cyclase and may play a key role in the inhibition of tumor progression . It is also a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus .
Molecular Mechanism
2’,3’-Dideoxyadenosine exerts its effects at the molecular level through several mechanisms. It acts as a chain terminator by incorporation and inhibits viral reverse transcriptase by competing with natural dATP . It is metabolized intracellularly by a series of cellular enzymes to its active moiety, dideoxyadenosine triphosphate (ddATP), which inhibits the HIV reverse transcriptase enzyme competitively by competing with natural dATP .
Temporal Effects in Laboratory Settings
2’,3’-Dideoxyadenosine has sufficient stability at room temperature and does not need special care during handling or shipment. It is recommended that the compound should be stored in the freezer .
Metabolic Pathways
2’,3’-Dideoxyadenosine is involved in several metabolic pathways. It is rapidly metabolized intracellularly to its active moiety, 2,3-dideoxyadenosine-5-triphosphate (ddATP). It is then further metabolized hepatically to yield hypoxanthine, xanthine, and uric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dideoxyadenosine can be synthesized through several methods. One notable method involves the use of nucleoside phosphorylases derived from Bacillus stearothermophilus. This enzymatic conversion process is efficient and economical, allowing for high-purity production of dideoxyadenosine .
Industrial Production Methods: Industrial production of dideoxyadenosine typically involves large-scale enzymatic synthesis. The use of Bacillus-derived nucleoside phosphorylases ensures high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Dideoxyadenosine undergoes various chemical reactions, including:
Oxidation: Dideoxyadenosine can be oxidized to form dideoxyinosine.
Substitution: It can participate in substitution reactions, particularly at the amino group of the adenine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and nucleophiles are often used under mild conditions.
Major Products:
Oxidation: Dideoxyinosine is a major product formed from the oxidation of dideoxyadenosine.
Substitution: Various substituted adenine derivatives can be formed depending on the reagents used.
Scientific Research Applications
Dideoxyadenosine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Didanosine: Another dideoxynucleoside analog used in antiviral therapies.
Stavudine: A nucleoside analog with similar antiviral properties.
Uniqueness: Dideoxyadenosine is unique due to its specific inhibition of the reverse transcriptase enzyme and its ability to terminate DNA chain elongation. This makes it particularly effective in antiviral therapies, especially against HIV .
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)oxolan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXRAFOPTSTNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C(N=CN=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859851 | |
| Record name | [5-(6-Amino-9H-purin-9-yl)oxolan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4097-22-7 | |
| Record name | 2',3'-Dideoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2',3'-Dideoxyadenosine (ddAdo) exerts its antiviral effect by first being phosphorylated inside the cell to its active form, this compound-5'-triphosphate (ddATP) [, , , ]. This active metabolite acts as a chain-terminating substrate analog for the viral reverse transcriptase, effectively inhibiting viral DNA synthesis [, , , ]. This inhibition blocks further steps in the viral life cycle, including viral mRNA expression and ultimately, viral replication [, , ].
A:
- Spectroscopic data: Detailed spectroscopic data can be found in the literature. Notably, the crystal structures of ddAdo have been determined, revealing information about its sugar ring conformation and relative orientation of the sugar and base [].
A: While the provided research primarily focuses on the biological activity of ddAdo, it's been noted that 2'-beta-fluoro-2',3'-dideoxyadenosine (F-ddA), a related compound, exhibits greater acid stability compared to ddAdo [, ]. This increased stability makes F-ddA a more promising candidate for oral administration [, ].
A: this compound itself is not a catalyst. Its mechanism of action revolves around its role as a substrate analog for enzymes involved in DNA synthesis, primarily reverse transcriptase and to a lesser extent, terminal deoxynucleotidyl transferase (TdT) [, , , ].
A: Yes, quantum chemical modeling studies have investigated the conformational capacity of 2',3'-didehydro-2',3'-dideoxyadenosine (d4A), a closely related analog of ddAdo []. These studies have provided insights into d4A's potential as a DNA chain terminator and its ability to compete with 2'-deoxyadenosine for enzyme binding [].
ANone: Extensive research has been conducted to understand the impact of structural modifications on the activity of ddAdo and its analogs:
- 6-Position modifications: Studies on 6-substituted 2',3'-dideoxypurine nucleosides have shown that the size of the substituent at the 6-position influences antiviral activity []. Compounds with smaller substituents like methyl (D2MeA) displayed greater potency than those with larger groups [].
- Fluorination: The addition of fluorine at the 2'-beta position, creating F-ddA, significantly increases acid stability and enhances oral bioavailability without compromising anti-HIV activity [, , ]. This modification is a successful example of optimizing the pharmacokinetic properties of the drug.
- Nucleotide delivery systems: CycloSal-pronucleotide derivatives of ddAdo (cycloSal-ddAMP) have demonstrated significantly increased lipophilicity and antiviral potency compared to the parent nucleoside []. This indicates the potential of utilizing prodrug strategies to enhance the delivery and efficacy of ddAdo.
ANone: The provided research focuses primarily on the preclinical development and characterization of ddAdo and its analogs. Information on SHE regulations is typically addressed in later stages of drug development and is not extensively discussed in the provided research.
A:
- Absorption: While specific details about ddAdo's absorption are limited in the provided research, it's suggested that the compound enters cells via passive diffusion rather than active transport mechanisms [].
- Distribution: Studies on the related compound, F-ddA, in rhesus monkeys demonstrated that it exhibits limited penetration into the cerebrospinal fluid, with a cerebrospinal fluid to plasma AUC ratio of 0.068 [].
- Metabolism: ddAdo is primarily metabolized via deamination to 2',3'-dideoxyinosine (ddI) by the enzyme adenosine deaminase (ADA) [, , ]. This metabolic pathway can lead to either inactivation of ddI by purine nucleoside phosphorylase or its phosphorylation to the active metabolite ddATP [, , ].
- Excretion: In rhesus monkeys, approximately half of the administered dose of F-ddA is excreted in the urine, primarily as the metabolite F-ddI [].
A:
- In vitro: ddAdo has demonstrated potent antiviral activity against HIV in various cell-based assays, including those utilizing MT-4, ATH8, MOLT-4, and CEM cell lines [, , , , , ].
- In vivo: Studies in a humanized mouse model of HIV infection (hu-PBL-SCID mice) have shown promising results for F-ddA []. Pretreatment with F-ddA significantly reduced the rate of HIV infection and preserved CD4+ T cell counts compared to controls []. In another study, 2,6-diaminopurine 2',3'-dideoxyriboside successfully cleared hepadnavirus DNA from the sera of treated animals [].
A: While ddAdo exhibits potent anti-HIV activity, the emergence of drug resistance is a significant concern. Studies have identified specific mutations in the HIV reverse transcriptase that confer resistance to ddAdo and other nucleoside reverse transcriptase inhibitors (NRTIs) [, ]. These mutations often result in reduced sensitivity to multiple NRTIs, leading to cross-resistance [, ].
A: Yes, the development of cycloSal-ddAMP derivatives represents a promising drug delivery strategy []. These lipophilic pronucleotides are designed to improve cellular uptake and enhance the delivery of the active ddAMP metabolite, leading to increased antiviral potency [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



